9-Bromo-2,5-bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
“9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and methoxy-substituted phenyl derivatives. The key steps may involve:
Bromination: Introduction of bromine atoms into the aromatic ring.
Cyclization: Formation of the heterocyclic core through intramolecular reactions.
Functional Group Modifications: Introduction of methoxy groups and other substituents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
“9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE: Lacks the bromine atom at position 9.
9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE: Similar core structure but different substituents.
Uniqueness
The presence of the bromine atom and the specific arrangement of methoxy groups in “9-BR-2,5-BIS(3,4-DIMETHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE” may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H25BrN2O5 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
9-bromo-2,5-bis(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O5/c1-30-22-8-5-15(11-24(22)32-3)19-14-20-18-13-17(27)7-10-21(18)34-26(29(20)28-19)16-6-9-23(31-2)25(12-16)33-4/h5-13,20,26H,14H2,1-4H3 |
InChI Key |
XSQYMRYKYLBTHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=C(O2)C=CC(=C5)Br)OC |
Origin of Product |
United States |
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